2-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
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Overview
Description
2-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound that features a thiazole ring and an isoquinoline moiety. The thiazole ring is known for its aromaticity and biological activity, while the isoquinoline structure is commonly found in many natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides.
Acetylation: The thiazole derivative is then acetylated using acetyl chloride or acetic anhydride under basic conditions.
Isoquinoline Formation: The acetylated thiazole is then reacted with a suitable isoquinoline precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted thiazole and isoquinoline derivatives.
Scientific Research Applications
2-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The isoquinoline moiety can intercalate into DNA, affecting transcription and replication processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Known for its antimicrobial properties.
Isoquinoline Derivatives: Commonly used in pharmaceuticals for their diverse biological activities.
Uniqueness
2-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is unique due to the combination of the thiazole and isoquinoline structures, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-14(18-11(2)23-10)9-15(20)19-8-7-12-5-3-4-6-13(12)16(19)17(21)22/h3-6,16H,7-9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKLOPCQWLNONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)CC(=O)N2CCC3=CC=CC=C3C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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